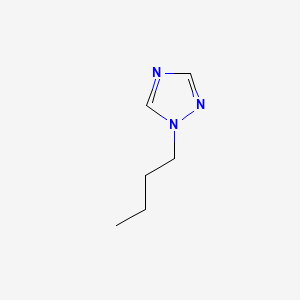

1-Butyl-1H-1,2,4-triazole

Descripción

Contextualization of 1,2,4-Triazole (B32235) Derivatives in Contemporary Chemical Research

The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4, is a cornerstone of modern medicinal and materials science. researchgate.netebi.ac.uk These aromatic scaffolds are recognized for their stability and their capacity to act as pharmacophores that can interact with biological receptors through hydrogen bonding and dipole interactions. ebi.ac.ukscite.ai This has led to their integration into a wide array of clinically significant drugs. nih.gov Notable examples include antifungal agents like fluconazole (B54011) and itraconazole, and non-steroidal aromatase inhibitors used in cancer therapy such as letrozole (B1683767) and anastrozole. scite.ainih.gov

The versatility of the 1,2,4-triazole nucleus is demonstrated by the diverse biological activities exhibited by its derivatives, which include anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antioxidant properties. researchgate.netscielo.brnih.govnih.gov The relevance of this class of compounds is underscored by continuous research into new derivatives with enhanced therapeutic potential. scielo.brepa.gov Beyond medicine, 1,2,4-triazole derivatives have found significant applications in materials science, particularly as effective corrosion inhibitors for metals such as copper, steel, and aluminum alloys. nih.govmdpi.com Their efficacy stems from their ability to adsorb onto metal surfaces, forming a protective film that mitigates corrosion. mdpi.com The field of organic synthesis is also an active area of research, with numerous methods being developed for the construction and functionalization of the 1,2,4-triazole ring, reflecting its high demand as a building block in various chemical industries. acs.orgscielo.br

Significance and Research Landscape of 1-Butyl-1H-1,2,4-triazole

While the broader class of 1,2,4-triazole derivatives is extensively studied, the research landscape for 1-Butyl-1H-1,2,4-triazole is more specialized, with a notable focus on its role as a ligand in coordination chemistry. The butyl group attached to the nitrogen atom influences the compound's solubility, steric profile, and coordination behavior. researchgate.net

Table 1: Physicochemical Properties of 1-Butyl-1H-1,2,4-triazole This table is interactive. Users can sort and filter the data.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁N₃ | ebi.ac.uk |

| Molecular Weight | 125.17 g/mol | ebi.ac.uk |

| Heavy Atom Count | 9 | researchgate.net |

| Hydrogen Bond Acceptors | 3 | researchgate.net |

| Hydrogen Bond Donors | 0 | researchgate.net |

| LogP (Octanol/Water) | 1.10 | ebi.ac.uk |

| Boiling Point | 235.3 °C at 760 mmHg | ebi.ac.uk |

A significant area of research for 1-Butyl-1H-1,2,4-triazole involves its use in the synthesis of transition metal complexes. A key study reported the synthesis and characterization of two novel copper(II) complexes using this ligand: [Cu₄Cl₆O(C₆H₁₁N₃)₄] (Complex 1 ) and [CuBr₂(C₆H₁₁N₃)₄] (Complex 2 ). scielo.br These complexes were synthesized by reacting 1-Butyl-1H-1,2,4-triazole with copper(II) chloride dihydrate and copper(II) bromide, respectively, in ethanol (B145695). scielo.br

The structures of these complexes were confirmed by single-crystal X-ray diffraction. scielo.br In Complex 1 , the four copper(II) atoms adopt a slightly distorted trigonal bipyramidal geometry. scielo.br In Complex 2 , the central copper atom has a distorted octahedron geometry, coordinating with two bromide ions and four nitrogen atoms from the 1-Butyl-1H-1,2,4-triazole ligands. scielo.br

Table 2: Crystal and Structure Refinement Data for Copper(II)-1-Butyl-1H-1,2,4-triazole Complexes This table summarizes key crystallographic data for the synthesized complexes.

| Parameter | Complex 1 ([Cu₄Cl₆O(C₆H₁₁N₃)₄]) | Complex 2 ([CuBr₂(C₆H₁₁N₃)₄]) |

|---|---|---|

| Empirical Formula | C₂₄H₄₄Cl₆Cu₄N₁₂O | C₂₄H₄₄Br₂CuN₁₂ |

| Formula Weight | 1023.63 | 724.01 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2(1)/c | C2/c |

| Unit cell dimensions | a=19.462(4)Å, b=12.235(2)Å, c=19.524(4)Å | a=16.324(3)Å, b=13.061(3)Å, c=15.196(3)Å |

| Volume | 4125.8(14) ų | 3165.7(11) ų |

Data sourced from Wang et al. scielo.br

Characterization using IR spectroscopy provided further evidence of the complex formation. For instance, the IR spectrum of Complex 1 showed characteristic bands for the C-H stretching of the triazole ring and the butyl chains, as well as the C-N stretching of the triazole ring. scielo.br

Table 3: Selected IR Spectroscopy Data for Complex 1 This table highlights key vibrational frequencies observed for [Cu₄Cl₆O(C₆H₁₁N₃)₄].

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3031 | C-H stretching (triazole ring) |

| 2948, 2871 | C-H stretching (butyl chains) |

| 1283 | C-N stretching (triazole ring) |

Data sourced from Wang et al. scielo.br

The significance of these complexes extends to their application in electrocatalysis. When incorporated into carbon paste electrodes, both complexes demonstrated good electrocatalytic activity toward the reduction of hydrogen peroxide and trichloroacetic acid, suggesting potential use in the development of chemical sensors. scielo.br Further research has also explored a cobalt(II) complex, trans-[Co(C₆H₁₁N₃)₄(SCN)₂], where 1-Butyl-1H-1,2,4-triazole again acts as a ligand, with the resulting complex showing electrocatalytic activities. These findings firmly establish the role of 1-Butyl-1H-1,2,4-triazole as a valuable building block in the field of coordination chemistry and materials science, particularly for creating electrocatalytically active metal complexes.

Structure

3D Structure

Propiedades

Número CAS |

6086-22-2 |

|---|---|

Fórmula molecular |

C6H11N3 |

Peso molecular |

125.17 g/mol |

Nombre IUPAC |

1-butyl-1,2,4-triazole |

InChI |

InChI=1S/C6H11N3/c1-2-3-4-9-6-7-5-8-9/h5-6H,2-4H2,1H3 |

Clave InChI |

NSGZEKTXHYHICN-UHFFFAOYSA-N |

SMILES canónico |

CCCCN1C=NC=N1 |

Origen del producto |

United States |

Synthetic Strategies and Methodologies for 1 Butyl 1h 1,2,4 Triazole and Its Analogs

Direct Alkylation of 1H-1,2,4-Triazole to 1-Butyl-1H-1,2,4-triazole

The most straightforward approach to synthesizing 1-butyl-1H-1,2,4-triazole is through the direct N-alkylation of the parent 1H-1,2,4-triazole ring. This method typically involves the reaction of 1H-1,2,4-triazole with a suitable butylating agent, such as a butyl halide (e.g., butyl bromide), in the presence of a base.

The reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of K2CO3 in DMF is a known method for producing 2-substituted 4-bromo-1,2,3-triazoles regioselectively. organic-chemistry.org This methodology can be adapted for the synthesis of other substituted triazoles. The choice of solvent and temperature can significantly influence the regioselectivity of the alkylation, with DMF at low temperatures often favoring the desired isomer. organic-chemistry.org While direct alkylation is a common method, it can sometimes lead to a mixture of N1 and N2 isomers, necessitating careful purification to isolate the desired 1-butyl-1H-1,2,4-triazole.

Multicomponent Reaction Approaches for 1,2,4-Triazole (B32235) Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecular scaffolds, including 1,2,4-triazoles. These reactions involve the one-pot combination of three or more starting materials to form a single product that incorporates the majority of the atoms from the reactants. rsc.org

Several MCRs have been developed for the synthesis of 1,2,4-triazole derivatives. rsc.orgacs.org For instance, a metal-free, base-promoted three-component reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones can yield hybrid molecules containing a 1,2,4-triazole ring. rsc.orgrsc.org Another approach involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines in a one-pot process to afford 1,3,5-trisubstituted 1,2,4-triazoles. isres.org The versatility of MCRs allows for the introduction of diverse substituents, including a butyl group, by selecting the appropriate starting materials.

Catalytic Methodologies for 1,2,4-Triazole Ring Formation

Catalytic methods have emerged as powerful tools for the synthesis of 1,2,4-triazoles, offering high efficiency, regioselectivity, and functional group tolerance. frontiersin.org Various transition metals, including copper, silver, and nickel, have been successfully employed to catalyze the formation of the triazole ring.

Copper-Catalyzed Synthesis Routes

Copper catalysts are widely used in the synthesis of 1,2,4-triazoles. acs.orgresearchgate.net One common approach involves the copper-catalyzed [3+2] cycloaddition of various precursors. For example, a copper-catalyzed tandem addition-oxidative cyclization of nitriles and hydroxylamine (B1172632) can produce 1,2,4-triazole derivatives. researchgate.net Another method utilizes a copper-catalyzed reaction of amidines with various partners in the presence of an oxidant like molecular oxygen. isres.org These copper-catalyzed reactions often proceed under mild conditions and can tolerate a wide range of functional groups. acs.org The regioselectivity of the reaction can sometimes be controlled by the choice of the copper catalyst and ligands. nih.gov For instance, Cu(II) catalysis has been shown to selectively produce 1,5-disubstituted 1,2,4-triazoles. organic-chemistry.org

Silver-Catalyzed Regioselective Synthesis

Silver catalysts have also proven effective in the regioselective synthesis of 1,2,4-triazoles. nih.gov In some cases, silver catalysis provides complementary regioselectivity to copper catalysis. For example, while Cu(II) catalysis might favor the formation of 1,5-disubstituted 1,2,4-triazoles, Ag(I) catalysis can selectively yield 1,3-disubstituted isomers from the same starting materials. organic-chemistry.org Silver-catalyzed [3+2] cycloaddition reactions of isocyanides with diazonium salts provide a practical route to 1,2,4-triazoles with high yields and functional group diversity. isres.org Silver-based nanoheterostructured catalysts have also been developed for the one-pot multicomponent synthesis of 1,4-disubstituted 1,2,3-triazoles, demonstrating the potential of silver in facilitating these transformations. rsc.org

Nickel-Catalyzed Transformations

Nickel catalysts have been explored for the synthesis and functionalization of 1,2,4-triazoles. iitb.ac.inresearchgate.net Nickel complexes bearing N-heterocyclic carbene (NHC) ligands derived from 1,2,4-triazoles have been synthesized and utilized as catalysts in cross-coupling reactions. iitb.ac.inresearchgate.net For example, these nickel complexes can catalyze the borylation of aryl halides, which can then be used to introduce aryl groups onto the triazole ring. iitb.ac.inresearchgate.net This demonstrates the potential of nickel catalysis in the construction of more complex 1,2,4-triazole derivatives.

Green Chemistry Principles in 1,2,4-Triazole Synthesis

The application of green chemistry principles to the synthesis of 1,2,4-triazoles has become a significant focus, aiming to reduce the environmental impact of chemical processes. nih.govrsc.org These principles prioritize waste prevention, atom economy, the use of less hazardous chemical syntheses, energy efficiency, and the use of safer solvents and auxiliaries. nih.gov Traditional methods for synthesizing heterocyclic compounds often rely on hazardous reagents, high energy consumption, and generate significant chemical waste. rsc.org In contrast, modern green approaches seek to mitigate these issues through innovative methodologies. researchgate.net

Several nonconventional energy sources have been successfully employed to promote greener syntheses of 1,2,4-triazoles, including microwave irradiation, ultrasound (sonochemistry), and mechanochemical mixing. nih.govresearchgate.net These techniques can lead to significantly reduced reaction times, lower energy usage, and improved product yields compared to classical thermal methods. researchgate.net For instance, microwave-assisted synthesis has been shown to be a superior method in terms of time, yield, and energy efficiency for producing various substituted 1,2,4-triazoles. researchgate.net

The development of metal-free and eco-friendly catalytic systems is another cornerstone of green 1,2,4-triazole synthesis. Researchers have devised metal-free intermolecular mechanisms under aerobic oxidative conditions, utilizing easily accessible starting materials like hydrazones and amines. isres.org This approach proceeds through a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization, offering high yields and a broad substrate scope under favorable operating conditions. isres.org Similarly, iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides using dimethylformamide (DMF) as a carbon source provides a metal-free route to 3-trifluoromethyl-1,2,4-triazoles. isres.org

Biomimetic catalysis offers a novel and sustainable route. An amine oxidase-inspired catalyst system, using an o-quinone mimic (1,10-phenanthroline-5,6-dione) with a Lewis acid co-catalyst (FeCl₃) and oxygen as the terminal oxidant, has been developed for the regioselective synthesis of 1,2,4-triazoles. rsc.org This method is noted for being atom-economical and environmentally benign, producing only water and ammonia (B1221849) as by-products. rsc.org The process involves a multi-step cascade that includes primary amine oxidation, transamination, electrocyclization, and dehydrogenation. rsc.org

The following table summarizes various green chemistry approaches for the synthesis of 1,2,4-triazole derivatives.

| Methodology | Key Features | Starting Materials | Catalysts/Reagents | Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Carboxylic acid, hydrazine (B178648), nitrile. researchgate.net | Acid catalyst. researchgate.net | Reduced reaction time, increased yield, energy efficiency. researchgate.net |

| Ultrasound-Assisted Synthesis | Application of ultrasonic waves. | Not specified. | Not specified. | Energy efficiency, alternative to thermal heating. nih.govresearchgate.net |

| Metal-Free Aerobic Oxidation | Cascade reaction under oxidative conditions. | Hydrazones, amines. isres.org | None (metal-free), uses air (O₂). isres.org | Readily available reagents, high yields, wide substrate scope. isres.org |

| Amine Oxidase-Inspired Catalysis | Biomimetic approach mimicking enzyme function. | Primary amine, hydrazine. rsc.org | 1,10-phenanthroline-5,6-dione, FeCl₃, O₂. rsc.org | Atom-economical, environmentally benign, forms only water and ammonia as by-products. rsc.org |

| Iodine-Mediated Cyclization | Use of iodine to mediate the ring-forming reaction. | Trifluoroacetimidohydrazides, DMF. isres.org | I₂. isres.org | Metal-free, readily available reagents, insensitive to air/moisture. isres.org |

Synthesis of Fused Bicyclic 1,2,4-Triazole Systems

The synthesis of fused bicyclic systems, where a 1,2,4-triazole ring is merged with another ring structure, represents an important area of medicinal chemistry. A highly efficient and modular three-step procedure has been developed to access these medicinally relevant scaffolds using amino acids as chiral starting materials. acs.org This approach is valued for its use of an abundant and dependable source of chirality. acs.org

The synthesis begins with the coupling of an amino acid with an acyl hydrazine, which can be accomplished using a reagent like propylphosphonic anhydride (B1165640) solution (T3P). acs.org The resulting intermediate then undergoes a dehydration and subsequent triazole formation sequence to yield the fused bicyclic 1,2,4-triazole. acs.org This method demonstrates good to excellent yields and tolerates a wide variety of aliphatic and aryl substituents. acs.orgacs.org A key advantage of this strategy is its versatility in forming fused 5-, 6-, and 7-membered rings. acs.org Furthermore, the process has been optimized for both small-scale discovery and larger-scale applications, with conditions that can avoid the need for column chromatography. acs.orgacs.org

Another strategy for creating fused tricyclic 1,2,4-triazoles involves an intramolecular two-stage, one-pot reduction/cyclization sequence. researchgate.net This method uses a nitropyridine/oxadiazole substrate to construct the key tricyclic triazole core. researchgate.net Additionally, functionalization of pre-formed triazoles provides another route. For example, 5-methyl triazoles can be functionalized through α-lithiation and subsequent reaction with an electrophile, while trihalomethyltriazoles can be converted to carboxamides by reacting them with various amines. researchgate.net

The table below details examples of fused bicyclic 1,2,4-triazole systems synthesized using the amino acid-based modular approach.

| Fused Ring Size | Starting Materials | Key Reagents | Overall Yield | Reference |

| 5-membered | Amino acid (19g), Acyl hydrazine (20) | T3P | 62% | acs.org |

| 5-membered (analog) | Corresponding amino acid and acyl hydrazine | T3P | 64% | acs.org |

| 6-membered | Corresponding amino acid and acyl hydrazine | T3P | 39% | acs.org |

| 7-membered | Corresponding amino acid and acyl hydrazine | T3P | 54% | acs.org |

Computational Chemistry and Quantum Chemical Investigations of 1 Butyl 1h 1,2,4 Triazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties with high accuracy. Studies on the 1,2,4-triazole (B32235) core and its derivatives form the basis for understanding the computational characteristics of the 1-butyl substituted variant. nih.gov

The geometry of a molecule is fundamental to its chemical and physical properties. DFT calculations are used to find the most stable three-dimensional arrangement of atoms by minimizing the total energy.

The 1,2,4-triazole ring is a planar, five-membered aromatic heterocycle. nih.gov The attachment of a butyl group at the N1 position introduces a flexible alkyl chain. The optimization of 1-Butyl-1H-1,2,4-triazole would involve determining the bond lengths and angles of the stable triazole ring and the conformational arrangement of the butyl group. The electronic structure of 1,2,4-triazoles is characterized by the delocalization of 6π electrons across the ring, which imparts aromatic stability. researchgate.net The N1-substituted isomer (1H-1,2,4-triazole) is generally considered more stable than the 4H tautomer. nih.gov

Below is a table of typical calculated bond lengths and angles for the parent 1,2,4-triazole ring, which are expected to be largely preserved in the 1-butyl derivative.

| Parameter | Bond/Angle | Typical Calculated Value (Å or °) |

| Bond Length | N1-N2 | ~1.35 Å |

| Bond Length | N2-C3 | ~1.32 Å |

| Bond Length | C3-N4 | ~1.36 Å |

| Bond Length | N4-C5 | ~1.35 Å |

| Bond Length | C5-N1 | ~1.33 Å |

| Bond Angle | C5-N1-N2 | ~108° |

| Bond Angle | N1-N2-C3 | ~112° |

| Bond Angle | N2-C3-N4 | ~104° |

| Bond Angle | C3-N4-C5 | ~112° |

| Bond Angle | N4-C5-N1 | ~104° |

Note: These values are representative and can vary slightly depending on the DFT functional and basis set used in the calculation.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability, chemical reactivity, and electrical transport properties.

A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For the 1,2,4-triazole ring, the HOMO is typically a π-orbital distributed over the ring atoms, while the LUMO is a π* anti-bonding orbital. The introduction of an electron-donating alkyl group, such as a butyl group, is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and increasing the molecule's reactivity compared to the unsubstituted parent triazole.

The following table presents representative HOMO, LUMO, and energy gap values for related triazole compounds, illustrating the general range for these properties.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 1,2,4-Triazole (protonated) | -10.21 | -4.68 | 5.53 |

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.29 | -1.81 | 4.48 |

| 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium | -4.64 | -1.89 | 2.75 |

Note: Data is sourced from DFT calculations on related triazole derivatives and serves as an illustrative guide. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In 1,2,4-triazoles, the most negative potential is typically located around the nitrogen atoms (specifically N2 and N4) due to their high electronegativity and lone pairs of electrons.

Positive Regions (Blue): These areas are electron-poor and are favorable for nucleophilic attack.

Neutral Regions (Green): These areas have a near-zero potential.

For 1-Butyl-1H-1,2,4-triazole, the MEP map would clearly show the electronegative character of the triazole ring's nitrogen atoms, identifying them as the primary sites for interactions like hydrogen bonding. The butyl group, being a non-polar alkyl chain, would appear as a largely neutral (green) region, with a slight positive potential on its hydrogen atoms.

Global and local reactivity descriptors derived from DFT calculations quantify a molecule's chemical behavior.

Electron Affinity (A): The energy released when an electron is added to a neutral molecule. It is related to the LUMO energy (A ≈ -E_LUMO). A higher electron affinity indicates a greater ability to accept an electron.

Fukui Functions: These are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. By analyzing the Fukui functions, one can pinpoint which specific atoms in the 1-Butyl-1H-1,2,4-triazole are most likely to participate in a chemical reaction.

| Reactivity Descriptor | Definition | Significance for 1-Butyl-1H-1,2,4-triazole |

| Ionization Potential (I) | Energy required to remove an electron (I ≈ -E_HOMO) | Indicates the electron-donating ability. |

| Electron Affinity (A) | Energy released when an electron is added (A ≈ -E_LUMO) | Indicates the electron-accepting ability. |

| Electronegativity (χ) | Tendency to attract electrons (χ = (I+A)/2) | Measures the overall ability to attract electrons in a bond. |

| Chemical Hardness (η) | Resistance to change in electron distribution (η = (I-A)/2) | A larger value indicates greater stability and lower reactivity. |

| Dipole Moment (µ) | Measure of net molecular polarity | Influences solubility and intermolecular interactions. |

This table provides conceptual definitions for reactivity descriptors commonly calculated using DFT.

Chemical reactions and molecular properties are often significantly influenced by the solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent on the structure and energetics of a molecule. researchgate.net

For 1-Butyl-1H-1,2,4-triazole, the parent triazole ring confers some solubility in polar solvents like water and ethanol (B145695) through hydrogen bonding. nih.gov The addition of the four-carbon butyl chain increases the molecule's lipophilicity, enhancing its solubility in non-polar organic solvents. DFT calculations incorporating a solvent model can predict how properties like the HOMO-LUMO gap, dipole moment, and tautomeric stability might change when the molecule is moved from the gas phase into a solution.

To understand how molecules of 1-Butyl-1H-1,2,4-triazole interact with each other or with other molecules, various topological analysis methods are employed. These techniques analyze the electron density and its derivatives to characterize bonding and non-covalent interactions.

Quantum Theory of Atoms in Molecules (QTAIM): Identifies critical points in the electron density to define atoms, bonds, and characterize the nature of chemical bonds (e.g., covalent vs. hydrogen bonds).

Non-Covalent Interaction (NCI) Index and Reduced Density Gradient (RDG): These methods are particularly effective at visualizing weak non-covalent interactions, such as van der Waals forces and hydrogen bonds, which would be important in the condensed phase of 1-Butyl-1H-1,2,4-triazole. researchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These functions map the regions of high electron localization, providing a clear picture of chemical bonds and lone pairs. researchgate.net

These analyses would be instrumental in studying the self-association of 1-Butyl-1H-1,2,4-triazole molecules, for instance, by characterizing the hydrogen bonds that could form between the nitrogen atoms of one molecule and the hydrogen atoms of another. researchgate.netresearchgate.net

Theoretical Studies of Reaction Mechanisms and Pathways

Computational chemistry offers a powerful lens for elucidating the complex reaction mechanisms involved in the synthesis of 1,2,4-triazoles. Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of reactions, identifying transition states, and calculating activation barriers. This allows for a detailed understanding of how reactants transform into products.

One of the most common routes to synthesizing substituted 1,2,4-triazoles is through cycloaddition reactions. For instance, the [3+2] cycloaddition (32CA) reaction between an azide (B81097) and an alkyne is a well-studied pathway. scispace.com DFT calculations at the B3LYP/6-311G(d,p) level have been used to analyze the reaction between 1-benzyl-4-ethynyl-1H- nih.govuzhnu.edu.uaresearchgate.nettriazole and 1-azidomethyl-4-tert-butyl-benzene, revealing that the reaction proceeds through a one-step mechanism. scispace.com Analysis of the energy profiles indicates that such reactions can be highly chemoselective and regioselective, with the formation of certain isomers being kinetically and thermodynamically favored. scispace.com

Another significant area of study is the mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click reaction". researchgate.netmdpi.com A plausible mechanism involves the copper(I) catalyst forming an acetylide intermediate, which then coordinates with the azide. researchgate.net This is followed by the formation of a six-membered metallacycle intermediate that rearranges to a copper(I) triazolide intermediate. researchgate.net Subsequent proteolysis releases the triazole product and regenerates the catalyst. researchgate.net High-resolution mass spectrometry has provided evidence for the existence of these highly reactive copper(I) triazolide intermediates. researchgate.net

Furthermore, metal-free synthetic routes have been investigated computationally. The synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and amines under oxidative conditions is believed to follow a cascade mechanism involving C-H functionalization, the formation of double C-N bonds, and subsequent oxidative aromatization. organic-chemistry.org

The table below summarizes key findings from theoretical studies on the reaction mechanisms for forming triazole rings, which are foundational to understanding the synthesis of derivatives like 1-butyl-1H-1,2,4-triazole.

| Reaction Type | Computational Method | Key Mechanistic Insight | Reference |

| [3+2] Cycloaddition | DFT B3LYP/6-311G(d,p) | Proceeds via a one-step mechanism; formation of the meta product is kinetically and thermodynamically controlled. | scispace.com |

| Copper-Catalyzed Cycloaddition | - | Involves the formation of a six-membered copper metallacycle intermediate. | researchgate.net |

| Metal-Free Oxidative Cyclization | - | Cascade mechanism includes C-H functionalization, C-N bond formation, and oxidative aromatization. | organic-chemistry.org |

Computational Insights into Regioselectivity and Chemoselectivity

Computational studies have been pivotal in explaining and predicting the regioselectivity observed in the synthesis of N-substituted 1,2,4-triazoles, such as 1-butyl-1H-1,2,4-triazole. The alkylation of the 1,2,4-triazole ring, which has multiple nitrogen atoms that can act as nucleophiles, often leads to a mixture of isomers.

Theoretical investigations help decipher why a particular regioisomer is formed preferentially. For S-substituted 1,2,4-triazoles, alkylation reactions with various agents show that only the N(1) and N(2) positions are typically attacked by electrophiles, with the N(2) alkylated isomers being the preferred products. nih.govnih.gov An AM1 theoretical study has been used to explain this observed regioselectivity. nih.govnih.gov In the reaction of 3-benzylsufanyl-5-(1H-indolyl)-1,2,4-triazole with dibromomethane, three different bis(triazolyl)methane isomers (–N(1)–CH2–N(1)–, –N(1)–CH2–N(2)–, and –N(2)–CH2–N(2)–) were formed. nih.gov The regioselectivity favored the –N(1)–CH2–N(2)– isomer, an effect attributed to steric hindrance. nih.gov

Density Functional Theory (DFT) calculations are widely used to predict the site of alkylation. By comparing experimentally observed NMR chemical shifts with those predicted by DFT calculations using the Gage-Independent Atomic Orbital (GIAO) method, the regioselectivity of alkylation for 1,2,4-triazole-3-thiones has been successfully determined. uzhnu.edu.ua Reactivity descriptors such as Highest Occupied Molecular Orbitals (HOMO), electron localization function, and electrophilic Fukui function are considered to rationalize the observed regioselectivity. uzhnu.edu.ua

In the context of cycloaddition reactions, DFT analysis of electrophilic and nucleophilic Parr functions can predict the most probable interactions between the dipole and the dipolarophile, thus explaining the resulting regioselectivity. scispace.com For the reaction between 1-benzyl-4-ethynyl-1H- nih.govuzhnu.edu.uaresearchgate.nettriazole and an organic azide, this analysis correctly predicted the formation of the meta regioisomer, in agreement with experimental results. scispace.com

The table below presents data on the computationally predicted versus experimentally observed regioselectivity in the alkylation of triazole derivatives.

| Reactants | Computational Method | Predicted Major Isomer | Experimental Outcome | Reference |

| S-protected 1,2,4-triazoles + Alkylating agents | AM1 | N(2) alkylated | N(2) alkylated isomers preferentially formed | nih.govnih.gov |

| 1,2,4-triazole-3-thiones + Organic halides | DFT (GIAO) | S-alkylation | S-alkylation occurs selectively | uzhnu.edu.ua |

| 4-trifluoroacetyltriazole + Benzyl bromide | - | N(2) isomer (91%) | N(2) isomer (91%) | mdpi.com |

| 4-trifluoroacetyltriazole + Ethyl bromoacetate | - | N(2) isomer (90%) | N(2) isomer (90%) | mdpi.com |

Computational Analysis of Ligand-Metal Bonding in Coordination Complexes

1-Butyl-1H-1,2,4-triazole and related triazole derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with various metal ions. tennessee.edu Computational analysis provides deep insights into the nature of the bonding between the triazole ligand and the central metal atom.

DFT calculations are a cornerstone for studying these coordination complexes. They are used to optimize the geometry of the complexes and to analyze the electronic structure and the nature of the metal-ligand bonds. nih.govekb.eg For instance, in complexes of a Schiff base derived from 1,2,4-triazole with transition metals like Co(II), Ni(II), and Cu(II), DFT studies suggest an octahedral geometry where the ligand acts in a tridentate manner. ekb.egresearchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool used to analyze the electron density and characterize the chemical bonds. nih.gov By analyzing topological parameters at the bond critical points, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), the nature of the metal-ligand interaction can be classified. nih.gov For complexes of 3-alkyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-one with first-row transition metals, QTAIM analysis indicated that the metal-ligand bonds are partly covalent. nih.gov

Computational modeling has also been applied to understand the magnetic properties of paramagnetic complexes. For dimeric complexes of 1-(4-(N-tert-Butyl-N-aminoxylphenyl))-1H-1,2,4-triazole with Mn(II), Ni(II), and Co(II), computational modeling of the radical ligand gave Mulliken spin populations that were in good agreement with experimental electron spin resonance (ESR) data. nih.gov This analysis helps to understand the spin density distribution and the exchange coupling mechanisms within the complexes. nih.gov

The following table summarizes results from computational analyses of the bonding in various 1,2,4-triazole-based metal complexes.

| Complex System | Computational Method | Key Bonding Insights | Reference |

| 3-Alkyl-1,2,4-triazol-5-one derivatives + Transition Metals | DFT (B3LYP), QTAIM | Metal-ligand bonds are identified as partly covalent. Deprotonation of the ligand increases binding affinity. | nih.gov |

| 1-(4-Aminoxylphenyl)-1H-1,2,4-triazole + M(hfac)₂ (M=Mn, Ni, Co) | Computational Modeling | Calculated Mulliken spin populations are consistent with experimental ESR hyperfine coupling constants. | nih.gov |

| Schiff base of 1,2,4-triazole + Co(II), Ni(II), Cu(II) | DFT | Ligand acts in a binegative tridentate manner (phenolic-O, azomethine-N, thiol-S). | researchgate.net |

| Schiff base of 1,2,4-triazole + Pd(II), Cu(II), Co(II), Ni(II) | DFT, TD-DFT | Confirmed stability and expected geometries (square planar for Pd(II), octahedral for others). | ekb.eg |

Coordination Chemistry of 1 Butyl 1h 1,2,4 Triazole and Derived Ligands

Synthesis and Characterization of 1-Butyl-1H-1,2,4-triazole Metal Complexes

The synthesis of metal complexes involving 1-butyl-1H-1,2,4-triazole often involves the reaction of the triazole ligand with various metal salts. ontosight.ai The resulting complexes can be characterized by a suite of analytical techniques, including single-crystal X-ray diffraction, which provides definitive structural information, and various spectroscopic methods to probe the coordination environment of the metal center.

Mononuclear and Polynuclear Coordination Compounds

1-Butyl-1H-1,2,4-triazole and its derivatives can form both mononuclear and polynuclear coordination compounds. ontosight.ai In mononuclear complexes, a single metal center is coordinated by one or more triazole ligands. Polynuclear complexes, on the other hand, feature multiple metal centers bridged by the triazole ligands. The ability of the 1,2,4-triazole (B32235) ring to bridge metal ions is a key factor in the formation of these extended structures, which can range from simple dimers to complex coordination polymers and metal-organic frameworks (MOFs). tennessee.eduscispace.com For instance, energetic ionic liquids have been synthesized using the 1-butyl-4-amino-1,2,4-triazolium cation with transition metal complex anions, showcasing the versatility of the triazole core in forming diverse coordination compounds. rsc.org

Ligand Coordination Modes and Denticity (e.g., Monodentate N4)

The 1,2,4-triazole ring possesses multiple nitrogen atoms that can potentially coordinate to a metal center. In the case of 1-butyl-1H-1,2,4-triazole, coordination typically occurs in a monodentate fashion through the N4 atom of the triazole ring. ontosight.ai This mode of coordination leaves the other nitrogen atoms available for potential further interactions or functionalization. The versatility of the triazole ring allows for various binding modes, including monodentate and bridging fashions, which contributes to the structural diversity of the resulting metal complexes. scispace.com

Influence of Anions and Metal Centers on Coordination Geometry

The final structure of a coordination compound is significantly influenced by the choice of both the metal center and the counter-anion. Different metal ions have distinct coordination preferences in terms of coordination number and geometry (e.g., tetrahedral, square planar, octahedral).

The nature of the anion also plays a crucial role. Anions can directly coordinate to the metal center, influencing the coordination geometry, or they can act as templates, directing the self-assembly of the coordination network through hydrogen bonding and other non-covalent interactions. mdpi.com This "anion template effect" can lead to the formation of complex, interpenetrating networks. mdpi.com Studies on cadmium(II) polymers with 1H-1,2,4-triazole-3-thiol have demonstrated that different anions can induce up to six different bridging modes of the ligand. researchgate.net

N-Heterocyclic Carbene (NHC) Ligands Derived from 1,2,4-Triazoles

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry and catalysis. 1,2,4-Triazoles serve as versatile precursors for the synthesis of NHC ligands, which can then be used to form stable complexes with a variety of transition metals. acs.orgias.ac.in

Synthesis and Structural Characterization of NHC-Metal Complexes (e.g., Palladium, Silver)

The synthesis of NHC-metal complexes derived from 1,2,4-triazoles typically begins with the preparation of a 1,2,4-triazolium salt. ias.ac.inresearchgate.net This salt serves as the NHC precursor. Deprotonation of the triazolium salt in the presence of a suitable metal precursor, such as a silver(I) oxide or a palladium(II) acetate, leads to the formation of the corresponding NHC-metal complex. ias.ac.inresearchgate.net

Silver(I)-NHC complexes are often synthesized as they are valuable as transmetalating agents for the preparation of other metal-NHC complexes, including those of palladium, copper, and gold. ias.ac.in The resulting palladium(II) and silver(I) NHC complexes have been thoroughly characterized using techniques like NMR spectroscopy and single-crystal X-ray diffraction to elucidate their structures. acs.orgias.ac.in For example, palladium(II) complexes with coumarin-substituted triazole-based NHC ligands have been synthesized and shown to possess a distorted square-planar coordination geometry. researchgate.net

Table 1: Selected Examples of 1,2,4-Triazole-Derived NHC-Metal Complexes

| Metal Center | Ancillary Ligands | NHC Precursor Type | Resulting Complex Type | Reference(s) |

|---|---|---|---|---|

| Palladium(II) | Bromide, Pyridine | Coumarin-substituted 1,2,4-triazolium salt | [PdBr2(NHC)2], [PdBr2(NHC)Py] | researchgate.net |

| Silver(I) | - | N/O-functionalized 1,2,4-triazolium chloride | [Ag(NHC)Cl] | ias.ac.in |

| Palladium(II) | - | Amino-group-substituted 1,2,4-triazolium salt | Monocarbene chelate complex | acs.org |

| Rhodium(I) | COD, Ethylene, CO | Amino-group-functionalized 1,2,4-triazolium perchlorate | [(NHC)RhCl(COD)], [(NHC)RhCl(ethylene)] | acs.org |

Intramolecular Coordination and Chelate Complex Formation

A particularly interesting aspect of NHC ligands derived from functionalized 1,2,4-triazoles is their potential for intramolecular coordination. When the triazole precursor is substituted with a functional group containing a donor atom (e.g., nitrogen or oxygen), this group can coordinate to the metal center in addition to the carbene carbon. acs.org This results in the formation of a chelate complex, where the NHC ligand acts as a bidentate or even multidentate ligand.

For instance, a palladium(II) complex with an amino-group-substituted NHC ligand derived from a 1,2,4-triazole was found to coordinate in a bidentate fashion, forming a monocarbene chelate complex with an intramolecular Pd-N bond. acs.org Similarly, rhodium(I) complexes with an amino-functionalized NHC ligand showed strong intramolecular coordination of the amino nitrogen, leading to the formation of a seven-membered diazametallacycle. acs.org This intramolecular coordination can enhance the stability of the metal complex and influence its catalytic activity. acs.org

Role of 1,2,4-Triazole Moieties in Metal-Organic Frameworks (MOFs)

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific research detailing the use of 1-Butyl-1H-1,2,4-triazole as a primary ligand in the synthesis and construction of Metal-Organic Frameworks (MOFs). Searches for coordination polymers or MOFs explicitly incorporating this compound have not yielded any direct results.

The field of MOF chemistry extensively utilizes a variety of functionalized 1,2,4-triazole ligands. These ligands are often derivatized with additional coordinating groups, such as carboxylates, pyridyls, or other N-heterocycles, to create robust and porous framework structures. The 1,2,4-triazole moiety itself is a valuable component in MOF design due to its ability to bridge multiple metal centers, typically through its N1 and N2 atoms, leading to the formation of diverse network topologies.

For instance, research has been conducted on MOFs constructed from:

1,2,4-Triazole-carboxylate ligands: These bifunctional ligands combine the bridging capabilities of the triazole ring with the strong coordination of carboxylate groups, leading to the formation of stable, often porous, frameworks with interesting magnetic or catalytic properties. mdpi.comacs.org

Bis(1,2,4-triazole) ligands: Ligands containing two triazole units, often separated by a flexible or rigid spacer, are employed to build coordination polymers with varying dimensionality and interpenetration. acs.org The nature of the spacer and any substituents can influence the final network architecture.

Asymmetric 1,2,4-triazole derivatives: Ligands incorporating a 1,2,4-triazole ring along with another distinct coordinating group, such as a tetrazole, can lead to the formation of heterofunctional MOFs with unique structural and functional characteristics. rsc.org

Triazolyl isophthalate (B1238265) and benzoate (B1203000) linkers: These linkers, which feature a central triazole ring flanked by carboxylate-functionalized phenyl groups, have been used to create defect-engineered MOFs with tunable properties for applications like gas adsorption and separation. nih.govresearchgate.net

The 1,2,4-triazole ring is also a key component in materials with applications beyond traditional MOFs, such as in proton-conducting membranes for fuel cells and as precursors for nitrogen-doped carbon materials. rsc.orgnih.gov In these applications, the nitrogen-rich nature of the triazole is a critical feature.

The influence of substituents on the 1,2,4-triazole ring is a significant area of study within MOF chemistry. The size, shape, and electronic nature of the substituent can dictate the coordination geometry, the porosity of the resulting framework, and its chemical properties. For example, studies on related systems have shown that increasing the steric bulk of substituents can impact gas adsorption capacities and catalytic activity. researchgate.net

However, the specific impact of a simple butyl group, as in 1-Butyl-1H-1,2,4-triazole , on the formation and properties of MOFs is not documented in the reviewed literature. While the butyl group would be expected to introduce a degree of hydrophobicity and steric hindrance, without experimental data, any discussion of its precise role in MOF construction would be purely speculative.

Applications of 1 Butyl 1h 1,2,4 Triazole in Materials Science Non Biological Focus

Organic Electronic Materials Development

The electron-withdrawing character of the 1,2,4-triazole (B32235) ring endows it with excellent electron-transport and hole-blocking capabilities. researchgate.net This has led to extensive research into 1,2,4-triazole derivatives for use in various organic electronic devices. researchgate.net

Host Materials and Emitters for Organic Light-Emitting Diodes (OLEDs, PHOLEDs, PLEDs)

In the realm of organic light-emitting diodes (OLEDs), the selection of appropriate host and emitter materials is crucial for achieving high efficiency and operational stability. Due to their electron-transporting properties, 1,2,4-triazole derivatives are prime candidates for host materials, particularly for phosphorescent OLEDs (PHOLEDs). researchgate.net A host material must possess a high triplet energy level to effectively confine the triplet excitons on the phosphorescent guest emitter.

While direct studies on 1-Butyl-1H-1,2,4-triazole as a host material are not extensively documented, research on analogous structures provides significant insights. For instance, a novel host material, 9-(6-(3-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-yl)hexyl)-9H-carbazole (PPHCZ), which incorporates a 1,2,4-triazole moiety with a hexyl chain, has been synthesized. hkbu.edu.hk This compound, featuring an alkyl chain similar to the butyl group in 1-Butyl-1H-1,2,4-triazole, demonstrates a high triplet energy level of 3.01 eV, making it suitable for both blue and green PHOLEDs. hkbu.edu.hk

Furthermore, iridium(III) complexes incorporating 1,2,4-triazole-based ligands have been investigated as emitters in PHOLEDs. researchgate.netacs.org These materials are designed to produce highly efficient blue phosphorescence. The introduction of bulky groups, such as tert-butyl, on the phenyl rings attached to the triazole can enhance the photoluminescence quantum yields (PLQYs) by mitigating non-radiative decay pathways. acs.org For example, a deep-blue emissive homoleptic Ir(III) carbene complex with a gem-dimethyl-1,2,4-triazolo[4,3-a]indole ligand achieved a maximum external quantum efficiency (EQE) of up to 11.75%. acs.orgacs.org

The following table summarizes the performance of some OLEDs using 1,2,4-triazole derivatives as host materials:

| Host Material Containing 1,2,4-Triazole Moiety | Emitter | Max. EQE (%) | Color |

| PPHCZ hkbu.edu.hk | (ppy)₂Ir(acac) | 16.8 | Green |

| PPHCZ hkbu.edu.hk | FIrpic | 12.5 | Blue |

| mer-TzDm-t acs.orgacs.org | - | 11.75 | Deep-Blue |

Components in Organic Photovoltaic Cells

The application of 1,2,4-triazole derivatives extends to organic photovoltaic cells (OPVs), where they can be utilized in various layers of the device architecture. researchgate.net Their electron-accepting nature makes them suitable for use as electron-acceptor materials or as components in the active layer to facilitate charge separation and transport. While specific studies focusing on 1-Butyl-1H-1,2,4-triazole in OPVs are limited, the broader class of 1,2,4-triazole derivatives has shown promise in this area. nih.gov The ability to tune the electronic properties through chemical modification of the triazole core is a key advantage in designing materials for efficient solar energy conversion.

Charge Transporting and Blocking Layer Properties

The inherent electron-deficient character of the 1,2,4-triazole ring system leads to excellent electron-transport and hole-blocking properties. researchgate.net This makes materials incorporating this moiety highly suitable for use as electron-transport layers (ETLs) and hole-blocking layers (HBLs) in organic electronic devices. An efficient ETL must possess high electron mobility and a deep highest occupied molecular orbital (HOMO) level to block holes from reaching the cathode. 1,2,4-triazole derivatives generally exhibit these characteristics.

A review of metal-free 1,2,4-triazole derivatives highlights their superior electron mobility and hole-blocking capabilities compared to other heterocyclic systems. researchgate.net For example, 3-(biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TAZ) is a well-known electron-transport material. ossila.com The presence of the butyl group in 1-Butyl-1H-1,2,4-triazole is expected to influence its morphological and, consequently, its charge transport properties.

Functional Materials with Specific Optical and Electronic Characteristics

Beyond their use in layered electronic devices, derivatives of 1-Butyl-1H-1,2,4-triazole are being explored for the development of functional materials with unique optical and electronic properties.

Liquid Crystalline Behavior

The incorporation of heterocyclic rings like 1,2,4-triazole into the core of mesogenic molecules can induce or modify liquid crystalline behavior. This is due to the introduction of dipole moments and changes in molecular shape, which influence the intermolecular interactions that govern the formation of mesophases. A review on 1,2,3/1,2,4-triazole-containing liquid crystalline materials suggests that the position of the nitrogen atoms and the availability of their lone pair of electrons contribute to molecular stacking and the formation of layered structures.

While specific studies on the liquid crystalline properties of 1-Butyl-1H-1,2,4-triazole are not prevalent, research on other substituted triazoles provides valuable insights. For instance, a study on 4,5-disubstituted 2H- ossila.comnih.govfrontiersin.org-triazoles, where butyl and pentyl derivatives were investigated, showed that longer alkyl chains promoted liquid crystalline behavior. sci-hub.ru This suggests that the butyl group in 1-Butyl-1H-1,2,4-triazole could potentially influence its mesomorphic properties.

Optical Waveguide Applications

Recent research has demonstrated the potential of self-assembled supramolecular structures of 4-aryl-4H-1,2,4-triazoles to act as optical waveguides. These ribbon-like aggregates can propagate photoluminescence, a key requirement for applications in miniaturized photonic devices. The formation of these organized structures is driven by π-π stacking interactions and weak hydrogen bonding. The optical and electronic characteristics of the 1,2,4-triazole moiety are crucial for this waveguiding behavior. Although this research focused on 4-aryl derivatives, it highlights the potential of the 1,2,4-triazole core, and by extension, derivatives like 1-Butyl-1H-1,2,4-triazole, in the field of organic photonics.

Data Storage Device Components

Following a comprehensive review of available scientific literature, no specific applications of 1-Butyl-1H-1,2,4-triazole as a direct component in data storage devices have been identified. Research in this area has not yet yielded significant findings regarding the use of this particular compound in the manufacturing or function of data storage technologies.

Ionic Liquids and Advanced Electrolyte Systems

A significant area of application for 1-Butyl-1H-1,2,4-triazole is in the synthesis of ionic liquids, which are subsequently utilized in advanced electrolyte systems. These materials exhibit unique properties that make them suitable for various electrochemical applications.

Synthesis and Properties of 1-Butyl-1,2,4-triazolium Ionic Liquids

Ionic liquids based on the 1-butyl-1,2,4-triazolium cation are synthesized through the alkylation of 1,2,4-triazole. nih.gov This process typically involves a one-pot reaction that allows for the creation of 1,4-dialkyl-1,2,4-triazolium ionic liquids. nih.gov The properties of these ionic liquids are highly dependent on the nature of the alkyl substituents on the triazolium ring. For instance, the hydrogen bond donor ability, as indicated by the Kamlet-Taft parameter (α), has been observed to decrease with an increase in the length of the alkyl substituent. mdpi.com Specifically, as the substituent length increases from a methyl to a butyl group, the α parameter decreases, which can influence the interactions within the electrolyte system. mdpi.com

| Property | Description | Reference |

| Synthesis Method | Alkylation of 1,2,4-triazole | nih.gov |

| Key Structural Feature | 1-butyl-1,2,4-triazolium cation | nih.gov |

| Tunable Property | Hydrogen bond donor ability (α) | mdpi.com |

Application in Gel Polymer Electrolytes

1-Butyl-1,2,4-triazolium-based ionic liquids have been successfully incorporated into gel polymer electrolytes. nih.gov These electrolytes are typically formed through the photopolymerization of a monomer mixture, such as tetrafunctional thiols and a trifunctional ene, in the presence of the ionic liquid. nih.gov A notable advantage of using triazolium-based ionic liquids over their imidazolium (B1220033) counterparts is the stronger interactions within the system, which helps to prevent electrolyte leakage from the gel. nih.gov

The performance of these gel polymer electrolytes is influenced by both the polymer matrix and the specific structure of the ionic liquid. Research has shown that ionogels prepared with a poly(TATT+PETMP) matrix exhibit higher relative ionic conductivity compared to those with a poly(TATT+PETMB) matrix. nih.gov Furthermore, the mechanical properties, such as puncture resistance, are also affected by the ionic liquid's structure. Ionogels containing ionic liquids with a methyl group at the N1 position of the triazole ring generally show lower puncture resistance than those with a methyl group at the N4 position, particularly with shorter alkyl chains. nih.gov

| Polymer Matrix | Ionic Liquid Type | Relative Ionic Conductivity | Mechanical Properties (Puncture Resistance) | Reference |

| poly(TATT+PETMP) | 1,4-dialkyl-1,2,4-triazolium | Higher | - | nih.gov |

| poly(TATT+PETMB) | 1,4-dialkyl-1,2,4-triazolium | Lower | Higher than poly(TATT+PETMP) based gels | nih.gov |

| - | N1-methyl substituted triazolium | - | Lower | nih.gov |

| - | N4-methyl substituted triazolium | - | Higher | nih.gov |

Reaction Mechanisms, Regioselectivity, and Functionalization of 1 Butyl 1h 1,2,4 Triazole

Investigation of Alkylation Regioselectivity at Triazole Nitrogen Atoms (e.g., N1 vs N4)

The synthesis of 1-butyl-1H-1,2,4-triazole typically involves the direct alkylation of the parent 1H-1,2,4-triazole. This reaction presents a challenge in regioselectivity, as alkylation can occur on different nitrogen atoms, leading to a mixture of isomers. tandfonline.com The unsubstituted 1,2,4-triazole (B32235) exists in two tautomeric forms, 1H- and 4H-, which are in rapid equilibrium, making both N1 and N4 available for substitution. chemicalbook.comnih.gov

Alkylation of the 1,2,4-triazole anion generally produces a mixture of 1-substituted and 4-substituted isomers. tandfonline.com The ratio of these products is influenced by the reaction conditions, including the nature of the alkylating agent, the base used, and the solvent.

N1 vs. N4 Selectivity : Research indicates that N1-alkylation is often the dominant pathway. tandfonline.com This preference is attributed to the greater nucleophilicity of the N1 nitrogen within the N-N linkage compared to the N4 nitrogen. tandfonline.com For instance, alkylation with 4-nitrobenzyl halides has been shown to yield a consistent 90:10 ratio of the 1-alkylated to the 4-alkylated isomer. researchgate.net

Influence of Base and Reaction Conditions : The choice of base is critical for controlling regioselectivity. While using sodium ethoxide in ethanol (B145695) for deprotonation regioselectively leads to N1-alkylation, using aqueous sodium hydroxide (B78521) with methyl sulfate (B86663) results in a mixture of 1-methyl and 4-methyl-1,2,4-triazole. chemicalbook.comnih.gov The use of weakly nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been found to be a convenient and high-yielding method for synthesizing 1-substituted-1,2,4-triazoles, improving the preference for the N1 isomer. researchgate.netslideshare.net

Theoretical Calculations : Theoretical studies support the preferential formation of N1 and N2 isomers over N4 isomers in related S-substituted triazoles, citing unfavorable steric energy for alkylation at the N4 position. nih.gov

To achieve exclusive N1-alkylation and prevent the formation of the N4-isomer, a common strategy involves blocking the N4 position prior to the reaction. tandfonline.com Using 4-amino-1,2,4-4H-triazole, for example, allows for exclusive alkylation at the N1 position, after which the amino group can be removed. tandfonline.com

| Alkylating Agent | Base | Solvent | Major Product | Minor Product | Ref |

| Methyl sulfate | NaOH (aq) | Water | 1-methyl-1,2,4-triazole | 4-methyl-1,2,4-triazole | nih.gov |

| Ethyl chloroacetate | Sodium methoxide | Methanol | N1-substituted product | - | chemicalbook.com |

| 4-Nitrobenzyl halides | Various | Various | 1-alkylated isomer (90%) | 4-alkylated isomer (10%) | researchgate.net |

| Tosylates | DBU | THF | 1-substituted isomer | - | slideshare.net |

Nucleophilic and Electrophilic Substitution Reaction Pathways

The electronic structure of the 1-butyl-1H-1,2,4-triazole ring dictates its reactivity towards nucleophiles and electrophiles.

Electrophilic Substitution : Due to the high electron density on the nitrogen atoms, electrophilic substitution occurs exclusively at the available ring nitrogen. chemicalbook.comnih.gov In 1-butyl-1H-1,2,4-triazole, the N1 position is already occupied by the butyl group. The remaining pyridine-type nitrogens, particularly N4, are the primary sites for electrophilic attack, such as protonation. The parent 1H-1,2,4-triazole is readily protonated at the N4 position in strong acid to form a triazolium salt. chemicalbook.com Further alkylation on the N4-position of 1-butyl-1H-1,2,4-triazole would result in the formation of a dialkylated triazolium cation. tandfonline.com

Nucleophilic Substitution : The carbon atoms of the triazole ring, C3 and C5, are electron-deficient due to their attachment to two electronegative nitrogen atoms. chemicalbook.comnih.gov This π-deficiency makes them susceptible to nucleophilic attack. However, direct nucleophilic substitution on the C-H bonds of the ring typically requires harsh conditions or activation of the ring. A more common pathway for functionalizing these positions is through metal-catalyzed C-H activation (discussed in 7.3). An example of the triazole ring acting as a nucleophile is its non-catalytic addition to electrophilic alkenes, such as vinyl ethers and esters, upon heating to give Markovnikov adducts. researchgate.net

C-H Functionalization on the 1,2,4-Triazole Ring

Direct C-H functionalization has emerged as a powerful, atom-economical method for modifying heterocyclic cores. For 1-butyl-1H-1,2,4-triazole, this approach provides a direct route to C-arylated derivatives, which are valuable in medicinal chemistry and materials science. nih.gov

The reaction overwhelmingly occurs with high regioselectivity at the C5 position. nih.govrsc.org This selectivity is attributed to the electronic character of the C-H bonds; the C5 position is considered more electron-deficient and its proton is more acidic than the one at C3, making it more reactive and prone to deprotonation during the catalytic cycle. rsc.org

Palladium-Catalyzed Arylation : A general method for the C5-arylation of 1-substituted-1,2,4-triazoles uses a palladium catalyst, such as Pd(OAc)₂, with a phosphine (B1218219) ligand and a weak base like potassium carbonate with pivalic acid. nih.gov This allows for the coupling of various aryl halides with the triazole ring. nih.gov

Copper-Catalyzed Arylation : Copper-based systems also efficiently catalyze the direct arylation of 1,2,4-triazoles. acs.orgnih.gov A common catalytic system involves a copper(I) source like CuI with a diamine ligand (e.g., DMEDA) and a strong base such as LiOtBu. rsc.org This method effectively couples 1-substituted 1,2,4-triazoles with aryl iodides and bromides, again with high selectivity for the C5 position. rsc.orgacs.org

| Catalyst System | Base | Solvent | Position Functionalized | Ref |

| Pd(OAc)₂ / Phosphonium Salt | K₂CO₃ / PivOH | Toluene | C5 | nih.gov |

| CuI / DMEDA | LiOtBu | Dioxane | C5 | rsc.org |

| Copper Salts / Ligands | Carbonate bases | - | C5 | acs.org |

Mechanistic Studies of 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition reaction is not a reaction of the pre-formed aromatic 1-butyl-1H-1,2,4-triazole ring itself, but rather the fundamental mechanism by which the 1,2,3-triazole isomer core is constructed. While the prompt focuses on 1,2,4-triazole, understanding the cycloaddition mechanism for the isomeric 1,2,3-triazoles provides crucial context for heterocyclic synthesis, particularly the widely utilized "click chemistry". nih.govfrontiersin.org

The Huisgen 1,3-dipolar cycloaddition involves the reaction of a 1,3-dipole with a dipolarophile. In the context of triazole synthesis, this is the reaction between an organic azide (B81097) (the 1,3-dipole) and an alkyne (the dipolarophile). youtube.com

Mechanism : The reaction proceeds via a concerted mechanism where the terminal nitrogen of the azide attacks one carbon of the alkyne's triple bond, while the other terminal nitrogen attacks the second carbon, forming a five-membered ring in a single step. youtube.com

Regioselectivity (1,2,3-Triazoles) : The thermal, uncatalyzed reaction typically yields a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles. frontiersin.org However, the development of metal-catalyzed versions has solved this issue. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly regioselective, producing almost exclusively the 1,4-disubstituted isomer. nih.govnih.gov Conversely, ruthenium catalysts can favor the formation of the 1,5-disubstituted isomer. beilstein-journals.org

Stability : The resulting 1,2,3-triazole ring is an aromatic and highly stable structure, making this reaction thermodynamically favorable. youtube.comyoutube.com

This powerful reaction is the cornerstone of click chemistry, used to link diverse molecular fragments with high efficiency and selectivity. nih.gov

Influence of Substituents on Reaction Outcome and Selectivity

Substituents on the 1,2,4-triazole ring profoundly influence its reactivity and the selectivity of its functionalization through both electronic and steric effects.

Electronic Effects : The triazole ring itself is strongly electron-withdrawing due to inductive effects from its nitrogen atoms. acs.orgresearchgate.net

N1-Butyl Group : The butyl group at the N1 position is an electron-donating alkyl group. However, its primary influence on reactions like C-H functionalization is steric and positional. It deactivates the adjacent N-N bond and directs functionalization to the more accessible and electronically favorable C5 position. nih.govrsc.org

Substituents on Arylating Agents : In C-H arylation reactions, the electronic nature of the aryl halide can play a role. While many reactions show good tolerance for both electron-donating and electron-withdrawing groups on the aryl partner, some copper-catalyzed systems show slightly lower efficiency with electron-poor aryl bromides. rsc.orgacs.org

Steric Effects :

N1-Butyl Group : The butyl group provides steric bulk around the N1 position, which can hinder reactions at the adjacent C5 position if the incoming reactant is also bulky. However, for many C-H arylation reactions, this steric hindrance does not pose a significant barrier. rsc.org

Other Substituents : The introduction of a substituent at the C3 or C5 position will sterically hinder subsequent reactions at the adjacent nitrogen or carbon atoms. For example, in a 1-butyl-3-aryl-1H-1,2,4-triazole, arylation at C5 would be sterically more demanding. The rotational flexibility and length of linkers and substituents can significantly impact intermolecular interactions and the accessibility of reaction sites. acs.org The position of nitrogen atoms within the ring and the point of attachment (to nitrogen vs. carbon) also alters the electronic properties and can create different pathways for processes like electron transfer. nih.gov

Structure Activity Relationships and Electronic Effects in 1 Butyl 1h 1,2,4 Triazole Systems

Correlation of Structural Features with Electronic Properties (e.g., HOMO-LUMO Gap)

The electronic properties of 1,2,4-triazole (B32235) systems are fundamentally linked to their molecular structure. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key quantum chemical parameters that describe the electron-donating and electron-accepting abilities of a molecule, respectively. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

The stability of different tautomers of substituted 1,2,4-triazoles has been correlated with their HOMO-LUMO energy gaps, with the more stable tautomers generally exhibiting a larger gap. The polarity of the solvent can also influence these electronic properties.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| 4-((2-chloro-6-methoxyquinolin-3-yl)methyl)-2-phenyl-2H-1,2,4-triazol-3(4H)-one (TMQ) | -6.164 | -2.086 | 4.078 | |

| 1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione) | -6.2967 | -1.8096 | 4.4871 |

Impact of Butyl Group and Other Substituents on Molecular Reactivity and Stability

The nature of substituents on the 1,2,4-triazole ring significantly influences its reactivity and stability. The 1,2,4-triazole ring itself is aromatic and possesses a rich electron system due to the presence of three nitrogen atoms. This allows for a wide range of chemical modifications.

The butyl group in 1-Butyl-1H-1,2,4-triazole is an alkyl substituent. Alkyl groups are generally considered to be electron-donating through an inductive effect (+I). This electron-donating nature can increase the electron density on the triazole ring, potentially affecting its nucleophilicity and basicity. The presence of the butyl group can also introduce steric hindrance, which may influence the accessibility of the nitrogen atoms for reactions or coordination.

The stability of substituted 1,2,4-triazoles is also dependent on the position of the substituent, which gives rise to different tautomers. For the parent 1,2,4-triazole, the 1H-tautomer is known to be more stable than the 4H-tautomer. The introduction of substituents can alter the relative stabilities of these forms.

Furthermore, the reactivity of the triazole ring allows for various substitution patterns. Electrophilic substitution typically occurs at the nitrogen atoms due to their high electron density, while nucleophilic substitution can occur at the carbon atoms of the ring under specific conditions. The synthesis of diverse 1,2,4-triazole derivatives demonstrates the ring's versatility in accommodating a variety of functional groups, which in turn modulates their chemical and biological properties.

Electronic and Steric Effects on Ligand-Metal Coordination Behavior

The 1,2,4-triazole nucleus is an excellent ligand for coordinating with metal ions, primarily through its nitrogen atoms. This coordination ability is fundamental to the formation of coordination polymers and metal-organic frameworks (MOFs). The N1,N2 bridging mode is a common coordination pattern in such structures.

In 1-Butyl-1H-1,2,4-triazole, the coordination behavior is influenced by both electronic and steric factors contributed by the butyl group and the triazole ring itself.

Electronic Effects: The electron-donating nature of the butyl group can enhance the Lewis basicity of the adjacent nitrogen atoms in the triazole ring, potentially strengthening their coordination to metal centers. The pi-system of the triazole ring can also participate in metal-ligand interactions.

Steric Effects: The butyl group introduces steric bulk around the N1 position. This steric hindrance can influence the geometry of the resulting metal complex and may favor the coordination of less sterically hindered nitrogen atoms within the ring. This can affect the dimensionality and topology of the resulting coordination polymers. For example, in a study of 1-(4-(N-tert-Butyl-N-aminoxylphenyl))-1H-1,2,4-triazole, the bulky tert-butyl group influenced the formation of specific dimeric complexes with metal ions.

The interplay of these electronic and steric effects allows for the fine-tuning of the properties of the resulting metal complexes. The ability of the triazole ring to mediate magnetic exchange interactions between metal centers is a well-studied phenomenon, and this can be influenced by the nature of the substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.